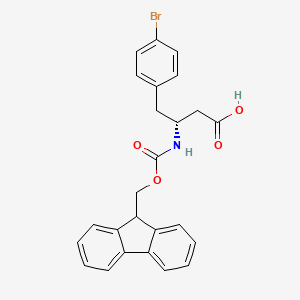

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid is a derivative of amino acids that is modified with the Fmoc (9-fluorenylmethoxycarbonyl) protective group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to form peptides. The Fmoc group is known for its ease of removal under mild basic conditions, which is advantageous in solid-phase peptide synthesis (SPPS) .

Synthesis Analysis

The synthesis of Fmoc-amino acids typically involves the introduction of the Fmoc protective group to the amino group of an amino acid. For example, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was achieved from Boc-Ser-OH with an overall yield of over 40% and was incorporated into peptides using standard Fmoc chemistry . Similarly, the synthesis of Fmoc-modified amino acids and peptides is a well-established process that allows for the incorporation of these building blocks into functional materials and biomolecules .

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids has been extensively studied, with particular attention to the noncovalent interactions and supramolecular features that contribute to their properties. For instance, the crystal structure of a related Fmoc-protected amino acid, Fmoc-N-Me-Tyr(t-Bu)-OH, was determined by single-crystal X-ray diffraction, and its structural and conformational landscape was investigated using experimental and in silico approaches . These studies provide insights into the molecular electrostatic potentials and weak hydrogen-bonded patterns that are crucial for the self-assembly and interaction of these molecules.

Chemical Reactions Analysis

Fmoc-amino acids are designed to participate in specific chemical reactions, particularly in the formation of peptides and glycoconjugates. The chemoselective reaction of reducing sugars with peptides containing Fmoc-amino acids results in glycoconjugates that mimic natural O-linked glycopeptides . The Fmoc group itself is removed under basic conditions, typically using piperidine or other secondary amines, which allows for the sequential addition of amino acids in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-amino acids are influenced by the hydrophobicity and aromaticity of the Fmoc moiety. These properties promote the self-assembly of the building blocks and are essential for the development of functional materials, such as hydrogels, biomaterials, and therapeutics . The Fmoc group also provides stability to the amino acids during synthesis and can be selectively removed without affecting other protective groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of Fmoc-protected amino acids, such as Fmoc-tyrosine and Fmoc-phenylalanine derivatives, are critical for developing novel hydrogelators, biomaterials, and therapeutics. The comprehensive summary of noncovalent interactions and supramolecular synthon patterns in the crystal structures of these amino acids highlights their importance in biomedical research and industry. The detailed study of these interactions provides insights into designing effective biomaterials with specific properties (Bojarska et al., 2020).

Peptide Synthesis and Biomedical Applications

Fmoc-protected amino acids are pivotal in solid-phase peptide synthesis (SPPS), offering a versatile methodology for creating biologically active peptides and proteins. The advancements in Fmoc SPPS methodology, including the introduction of various solid supports and side chain protecting groups, have significantly contributed to the synthesis of complex peptides and proteins. This methodological evolution underscores the Fmoc group's role in expanding the scope of bioorganic chemistry (Fields & Noble, 2009).

Material Science and Self-Assembly

Fmoc-modified amino acids and short peptides exhibit remarkable self-assembly features, making them essential building blocks for functional materials. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, leading to the formation of various structures such as gels and fibers. These materials find applications in cell cultivation, drug delivery, and as bio-templates, highlighting the broad utility of Fmoc-modified compounds in creating bio-inspired materials (Tao et al., 2016).

Safety And Hazards

properties

IUPAC Name |

(3R)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPFLELHTJMABC-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid | |

CAS RN |

331763-76-9 |

Source

|

| Record name | (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)